molecular formula C17H22N2O2S B2707449 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 1322278-65-8

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B2707449
CAS No.: 1322278-65-8
M. Wt: 318.44
InChI Key: XCTVNLCMHLKJBW-ZCXUNETKSA-N
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Description

(Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide (CAS 1322278-65-8) is a synthetic small molecule belonging to the class of 2-substituted benzothiazole derivatives. This compound features a specific (Z) configuration around the imine bond and a molecular formula of C17H22N2O2S, with a molecular weight of 318.43 g/mol . Benzothiazole derivatives are a prominent scaffold in medicinal chemistry due to their diverse biological activities. Recent scientific literature highlights their significant potential in anticancer research, with studies showing that novel benzothiazole compounds can inhibit the proliferation of various human cancer cell lines, including epidermoid carcinoma (A431), and non-small cell lung cancer (A549, H1299) . The mechanism of action for this class of compounds is multifaceted; promising derivatives have been shown to induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit cancer cell migration . Furthermore, given the established role of chronic inflammation in cancer development, benzothiazoles are investigated for their dual anti-inflammatory and anticancer properties. Active compounds can significantly reduce the secretion of key pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . At a molecular level, the anticancer activity may involve the simultaneous inhibition of critical signaling pathways like AKT and ERK, which are crucial for tumor cell survival and proliferation . The unique structural features of this compound, including the methoxy and dimethyl substitutions on the benzothiazole ring and the cyclohexanecarboxamide group, contribute to its physicochemical profile and are key to its interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-11-9-10-13(21-3)14-15(11)22-17(19(14)2)18-16(20)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTVNLCMHLKJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CCCCC3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves the condensation of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide.

    Reduction: Formation of dihydro-4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide.

    Substitution: Formation of 4-halo-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide derivatives.

Scientific Research Applications

1. Anticancer Activity

Research indicates that (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, particularly those expressing procaspase-3, a critical component in the apoptotic pathway. The compound's mechanism of action appears to involve:

  • Caspase Activation : Induction of apoptosis through activation of procaspase-3 to caspase-3.

The following table summarizes the anticancer activity based on caspase activation assays:

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

This data suggests that compounds 8j and 8k closely mimic the activity of PAC-1, highlighting their potential as anticancer agents.

2. Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated notable antimicrobial effects against various bacterial strains. Its mechanisms may involve:

  • Interference with Metabolic Pathways : Disruption of bacterial cellular integrity and metabolic functions.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against different cancer cell lines. Results indicated a dose-dependent response in caspase activation, confirming its role as a potential anticancer agent.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that modifications in the chemical structure significantly affect biological activity. For instance, variations in substituents on the benzo[d]thiazole ring can enhance or diminish anticancer efficacy. This highlights the importance of structural optimization in drug development.

Summary of Applications

The versatility of this compound makes it valuable across multiple scientific disciplines:

  • Pharmacology : Potential for development as an anticancer therapeutic agent.
  • Antimicrobial Research : Applicability in treating bacterial infections.
  • Medicinal Chemistry : Exploration of structural modifications to enhance bioactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.

    Pathways Involved: It may interfere with the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzothiazole and heterocyclic derivatives:

Compound Name / Structure Key Substituents/Modifications Molecular Weight (g/mol) Yield (%) Application/Activity Reference
(Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide Cyclohexanecarboxamide, 4-methoxy, 3,7-dimethyl Not provided Not given Unknown (potential medicinal/emissive applications)
(Z)-N-(7-Chloro-3-ethyl-4-hydroxybenzo[d]thiazol-2(3H)-ylidene)-4-hydroxybenzenesulfonamide (Compound 13) Sulfonamide, 7-chloro, 3-ethyl, 4-hydroxy ~512.98* 27 Pan-Ras inhibitor
(Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide Cinnamamide (vs. cyclohexanecarboxamide) Not provided Not given Unknown (structural analog for binding studies)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole core, dimethylamino-acryloyl, 3-methylphenyl 392.48 82 Antimicrobial/antifungal agent (hypothesized)
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-nitrophenyl)ethan-1-one (3ad) 4-Bromobenzyl, 4-nitrophenyl ketone ~520.30* Not given Aggregation-induced emission (AIE) material
STING Agonist () Oxazole-carboxamide, carbamoylpyridin, hydroxypropoxy ~600.60* 63 Immunotherapy (STING pathway activation)

*Molecular weights estimated based on structural formulas.

Key Findings and Insights

The STING agonist () demonstrates that electron-withdrawing groups (e.g., carbamoylpyridin) and hydrophilic chains (hydroxypropoxy) are critical for receptor binding, contrasting with the target compound’s methoxy and dimethyl groups .

Synthetic Efficiency :

  • Yields for benzothiazole derivatives vary significantly. The STING agonist achieved 63% yield, while Compound 13 (pan-Ras inhibitor) had a lower 27% yield, possibly due to steric hindrance from the sulfonamide group .

Photophysical Properties :

  • Compounds like 3ad () exhibit tunable AIE properties due to nitro and bromo substituents, suggesting that the target compound’s methoxy group could similarly modulate emissive behavior if conjugated with π-systems .

Biological Activity

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and a cyclohexanecarboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C19H18N2O4S
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 868370-82-5
PropertyValue
Molecular FormulaC19H18N2O4S
Molecular Weight370.4 g/mol
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : The compound can bind to receptors, modulating their activity and influencing signal transduction pathways.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial and fungal strains.

Anticancer Properties

In vitro studies have highlighted the potential of this compound to induce apoptosis in cancer cell lines. The mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in experimental models.

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was used to assess the inhibition zones.
    • Results : The compound showed significant inhibition against both bacterial strains compared to control.
  • Study on Anticancer Activity
    • Objective : To assess cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was employed to measure cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, indicating potential anticancer activity.
  • Study on Anti-inflammatory Activity
    • Objective : To investigate the effect on TNF-alpha levels in LPS-stimulated macrophages.
    • Methodology : ELISA was used for quantifying TNF-alpha production.
    • Results : The compound significantly reduced TNF-alpha levels, suggesting anti-inflammatory properties.

Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha production

Q & A

Q. Basic Research Focus

  • 1H NMR : Look for diagnostic signals such as the imine proton (δ 8.5–9.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) help distinguish Z/E isomers .
  • 13C NMR : The carbonyl carbon (C=O) typically appears at δ 165–170 ppm, while the thiazole ring carbons resonate at δ 150–160 ppm .
  • Mass Spectrometry (ESI-MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error. Purity (>95%) is validated via HPLC using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

What are the key considerations in designing biological assays to evaluate its pharmacological potential?

Q. Advanced Research Focus

  • Target Selection : Prioritize targets based on structural analogs (e.g., benzothiazole carboxamides with antitumor activity ). Screen against kinase or protease families using fluorescence polarization or FRET assays.
  • Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (IC50 determination via MTT) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%). Validate results with dose-response curves and replicate experiments (n ≥ 3) .

How can computational methods predict the reactivity and stability of the Z-isomer under varying experimental conditions?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare Z/E isomer stability. Calculate Gibbs free energy differences (ΔG) to predict dominant configurations .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or methanol) to assess conformational stability over 100 ns trajectories.
  • Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization or degradation pathways .

What strategies address low yields in the final cyclization step during synthesis?

Q. Advanced Research Focus

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., CuI for azide-alkyne cycloadditions) or organocatalysts (e.g., DMAP for acyl transfers) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates. Additives like TEA (triethylamine) can neutralize acidic byproducts .
  • Temperature Control : Microwave-assisted synthesis (80–120°C, 30 min) improves yields in thiazole cyclization compared to conventional reflux .

How does the electronic nature of substituents on the benzothiazole ring influence the compound’s spectroscopic properties?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) : Methoxy (-OMe) and methyl (-Me) substituents increase electron density on the thiazole ring, shifting UV-Vis λmax to longer wavelengths (e.g., 320 → 350 nm) .
  • NMR Chemical Shifts : EWGs deshield adjacent protons (e.g., H on C4 of thiazole shifts upfield by ~0.3 ppm with -OMe substitution) .
  • Mass Fragmentation : Methyl groups stabilize molecular ions, reducing fragmentation in ESI-MS compared to halogenated analogs .

What methodologies resolve contradictions in reported bioactivity data for structurally similar compounds?

Q. Advanced Research Focus

  • Meta-Analysis : Aggregate data from PubChem and validated literature (excluding unreliable sources like BenchChem) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance.
  • SAR Studies : Compare substituent effects across analogs (e.g., fluorine vs. methoxy groups on cytotoxicity ).
  • Mechanistic Profiling : Employ target-specific assays (e.g., kinase inhibition) to clarify ambiguous results from broad phenotypic screens .

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